N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a benzothiadiazole moiety linked to a pyrazole ring through a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Benzothiadiazole Intermediate: The benzothiadiazole moiety can be synthesized through the cyclization of o-phenylenediamine with sulfur and nitrous acid.
Attachment of the Pyrazole Ring: The pyrazole ring is introduced via a condensation reaction between the benzothiadiazole intermediate and a suitable pyrazole derivative.
Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage through the reaction of the intermediate with a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3,5,7-tetramethyl-1H-indole-2-carboxamide
- N-(2,1,3-benzothiadiazol-5-ylmethyl)-2-(2,3-dihydro-1H-inden-1-yl)-N-methylacetamide
Uniqueness
N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiadiazole moiety with a pyrazole ring through a carboxamide linkage sets it apart from other similar compounds, potentially leading to unique applications and effects.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5OS/c1-17(12(18)10-4-5-13-14-10)7-8-2-3-9-11(6-8)16-19-15-9/h2-6H,7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQIXJKVNLDKNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=NSN=C2C=C1)C(=O)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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